molecular formula C21H24ClN7O3S B2952719 3-amino-6-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]-N-pyridin-3-ylpyrazine-2-carboxamide;hydrochloride CAS No. 486424-21-9

3-amino-6-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]-N-pyridin-3-ylpyrazine-2-carboxamide;hydrochloride

Cat. No.: B2952719
CAS No.: 486424-21-9
M. Wt: 489.98
InChI Key: JZZQOCSQIDAFGQ-UHFFFAOYSA-N
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Description

AZD 2858 hydrochloride is a potent, orally active inhibitor of glycogen synthase kinase-3 (GSK-3). This compound has shown significant potential in various scientific research fields, particularly in the study of fracture healing and bone regeneration. It inhibits GSK-3α and GSK-3β with IC50 values of 0.9 nM and 5 nM, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AZD 2858 hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to enhance its activity and selectivity. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of AZD 2858 hydrochloride involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and adhering to regulatory standards. The process may also involve continuous flow techniques to improve efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

AZD 2858 hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.

    Reduction: Used to modify specific functional groups, enhancing the compound’s stability or activity.

    Substitution: Commonly used to introduce different functional groups, improving the compound’s pharmacokinetic properties.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs. Substitution reactions typically result in derivatives with modified side chains or functional groups.

Scientific Research Applications

AZD 2858 hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a tool compound to study GSK-3 inhibition and its effects on various biochemical pathways.

    Biology: Investigated for its role in cellular processes such as differentiation, proliferation, and apoptosis.

    Medicine: Explored for its potential therapeutic effects in bone regeneration, neurodegenerative diseases, and cancer.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.

Mechanism of Action

AZD 2858 hydrochloride exerts its effects by inhibiting GSK-3, a key enzyme involved in various cellular processes. By inhibiting GSK-3, AZD 2858 hydrochloride activates the Wnt/β-catenin signaling pathway, which plays a crucial role in bone formation and regeneration. This inhibition leads to increased levels of β-catenin, promoting the expression of genes involved in osteogenesis and reducing the activity of genes that inhibit bone formation .

Comparison with Similar Compounds

Similar Compounds

    Lithium chloride: Another GSK-3 inhibitor, commonly used in psychiatric treatments.

    Tideglusib: A non-ATP competitive inhibitor of GSK-3, investigated for its potential in treating Alzheimer’s disease.

    CHIR99021: A selective GSK-3 inhibitor used in stem cell research.

Uniqueness of AZD 2858 Hydrochloride

AZD 2858 hydrochloride is unique due to its high potency and selectivity for GSK-3α and GSK-3β. Its oral bioavailability and effectiveness in promoting bone regeneration make it a valuable compound in both research and potential therapeutic applications .

If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name

3-amino-6-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]-N-pyridin-3-ylpyrazine-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N7O3S.ClH/c1-27-9-11-28(12-10-27)32(30,31)17-6-4-15(5-7-17)18-14-24-20(22)19(26-18)21(29)25-16-3-2-8-23-13-16;/h2-8,13-14H,9-12H2,1H3,(H2,22,24)(H,25,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZZQOCSQIDAFGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CN=C(C(=N3)C(=O)NC4=CN=CC=C4)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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